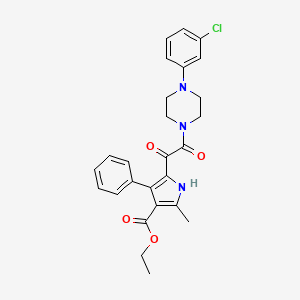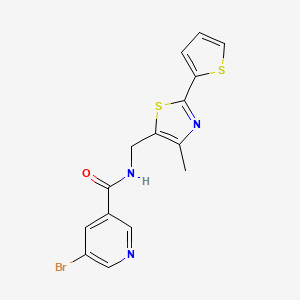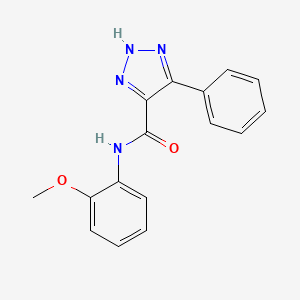
ethyl 5-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , ethyl 5-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate, is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the related structures suggest a focus on the synthesis and biological evaluation of heterocyclic compounds that incorporate elements such as chlorophenyl, piperazine, and pyrrole moieties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-component reactions, as seen in the synthesis of piperazine derivatives, which are achieved through a four-component cyclocondensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate catalyst in ethanol . Another related synthesis involves the cyclization reaction of N-(4-chlorophenyl)-β-alanine with piperidine as a catalyst, leading to a variety of heterocyclic derivatives . These methods suggest that the synthesis of the compound would likely involve similar multi-step reactions with careful selection of catalysts and conditions to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR . Additionally, single-crystal X-ray diffraction has been employed to determine the crystal structures of some compounds, revealing details such as space group, cell dimensions, and molecular conformations . These techniques would be essential in confirming the structure of the compound , ensuring that the desired product has been synthesized correctly.
Chemical Reactions Analysis
The related compounds have been shown to undergo further chemical transformations. For instance, reactions with different hydrazines have led to the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives . Such reactivity indicates that the compound may also be amenable to further chemical modifications, which could be useful in tuning its biological activity or physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized in conjunction with their structural analysis. For example, the crystallographic study provides insights into the density and molecular packing of the compounds . These properties are crucial for understanding the stability, solubility, and reactivity of the compound. The biological evaluation of related compounds has shown varying degrees of antimicrobial activity, suggesting that the compound may also possess such properties .
科学的研究の応用
Synthesis and Characterization
Research has demonstrated innovative synthesis methods and characterization of compounds with structural similarities or relevance to the chemical compound . For example, Sharma et al. (2014) detailed the synthesis and characterization of newer carbazole derivatives, highlighting their antibacterial, antifungal, and anticancer activities. This study provides insight into the methodology for synthesizing complex molecules that could share a structural framework or biological relevance with the specified compound (Sharma, Kumar, & Pathak, 2014).
Reddy et al. (2014) focused on benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition, showcasing a molecular hybridization strategy. This research is pertinent for understanding the chemical synthesis process and evaluating biological activities against specific targets (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).
Biological Evaluation
The biological evaluation of similar compounds has provided significant insights into potential therapeutic applications. For instance, the study by Rajkumar, Kamaraj, and Krishnasamy (2014) on novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives revealed excellent antibacterial and antifungal activities. This indicates the biological potential of compounds within this chemical space (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Another relevant study by Youssef, Abbady, Ahmed, and Omar (2011) explored the preparation and reactions of certain compounds, demonstrating their significant biocidal properties against various bacteria and fungi. This research underlines the importance of structural modifications to enhance biological activity and provides a foundation for further exploration within similar chemical frameworks (Youssef, Abbady, Ahmed, & Omar, 2011).
特性
IUPAC Name |
ethyl 5-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O4/c1-3-34-26(33)21-17(2)28-23(22(21)18-8-5-4-6-9-18)24(31)25(32)30-14-12-29(13-15-30)20-11-7-10-19(27)16-20/h4-11,16,28H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUZMLFYZOGLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,6-Difluorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2527071.png)

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2527073.png)






![3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid](/img/structure/B2527084.png)

![2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527087.png)
![N-(2,5-dimethylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2527090.png)
